Cyclobutanone, 3-(1-piperidinylmethyl)-

Description

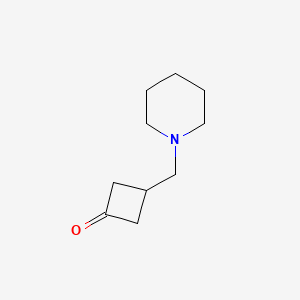

Cyclobutanone, 3-(1-piperidinylmethyl)- is a cyclobutanone derivative featuring a piperidinylmethyl substituent at the 3-position of the cyclobutanone ring. Cyclobutanones are notable for their ring strain, which enhances reactivity and makes them valuable in medicinal chemistry as enzyme inhibitors or transition-state mimetics . The piperidinylmethyl group introduces a nitrogen-containing heterocycle, which may influence solubility, bioavailability, and binding interactions with biological targets, similar to sulfonyl or benzyloxy substituents in other cyclobutanone derivatives .

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3-(piperidin-1-ylmethyl)cyclobutan-1-one |

InChI |

InChI=1S/C10H17NO/c12-10-6-9(7-10)8-11-4-2-1-3-5-11/h9H,1-8H2 |

InChI Key |

DCONHRHKHOVSMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (e.g., sulfonyl in ) shift the carbonyl–hydrate equilibrium toward the hydrated form, mimicking transition states in enzymatic reactions .

- Steric Effects: Bulky substituents like tert-butyldimethylsilyl () hinder molecular flexibility, whereas smaller groups (e.g., benzyloxy) allow better conjugation and planar geometry, as seen in dibenzylidenecyclobutanones .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*logP values estimated from analogs in .

†Predicted based on piperidine’s polarity.

Key Observations :

- The piperidinylmethyl group likely enhances water solubility compared to aromatic substituents due to the amine’s polarity.

- Silyl-protected derivatives () exhibit higher molecular weights and lower solubility, limiting their utility in aqueous biological systems.

Reactivity and Stability

- Hydrate Equilibrium: Cyclobutanones with electron-withdrawing substituents (e.g., sulfonyl groups) form hydrates (~2–20% in solution), which mimic enzymatic transition states . The piperidinylmethyl group, being electron-donating, may suppress hydrate formation, reducing its efficacy as a transition-state analog.

- Electrochemical Behavior: Dibenzylidenecyclobutanones exhibit anodic shifts in cathodic peak potentials compared to cyclopentanone derivatives due to enhanced conjugation in planar geometries . Piperidine’s lone pair may further modulate redox properties.

- Enzyme Binding: Cyclobutanone analogs bind metallo-β-lactamases (e.g., SPM-1) with KD values in the mM range (e.g., 4.2 mM for cyclobutanone 1 in ). Substituent bulk and polarity influence binding affinity.

Q & A

Q. What established synthetic routes exist for Cyclobutanone, 3-(1-piperidinylmethyl)-, and how can reaction conditions be optimized to improve yields?

Cyclobutanone derivatives are typically synthesized via oxidation of methylenecyclobutane precursors or cycloaddition strategies. For example, performic acid oxidation of methylenecyclobutane yields cyclobutanone precursors with up to 83% efficiency . However, challenges such as low yields (e.g., 8% over two steps in [2+2] cycloadditions) and epimerization during dehalogenation require optimization. Strategies include:

Q. Which spectroscopic techniques are most effective for structural confirmation of Cyclobutanone derivatives, and what key signals should researchers prioritize?

Key techniques include:

- NMR : Prioritize NMR to confirm the cyclobutanone carbonyl signal (~215 ppm) and NMR for piperidinylmethyl protons (δ 2.5–3.5 ppm, multiplet).

- IR : The ketone C=O stretch (~1750 cm) and tertiary amine N–H bends (if present) are critical .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with cyclobutanone ring stability .

Advanced Research Questions

Q. How do computational methods elucidate reaction mechanisms and selectivity in nickel-catalyzed cycloadditions involving Cyclobutanone derivatives?

Density functional theory (DFT) and multireference CASSCF/MRCI simulations reveal that nickel catalysts lower activation barriers for [4+2] cycloadditions by stabilizing transition states through back-donation. Selectivity (regio-/enantioselectivity) arises from ligand steric effects and electronic tuning of the nickel center. For example, bulky ligands favor cis selectivity by restricting allene approach angles . Spin-orbit coupling studies further show minimal triplet-state interference in photochemical reactions, enabling precise control over reaction pathways .

Q. What strategies resolve contradictions in regioselectivity outcomes when varying substituents on Cyclobutanone derivatives in cycloaddition reactions?

Contradictions often stem from competing mechanistic pathways (e.g., S2 vs. radical intermediates). To address this:

- Kinetic Isotope Effects (KIEs) : Differentiate between concerted and stepwise mechanisms.

- Ligand Screening : Bulky N-heterocyclic carbene (NHC) ligands suppress undesired side reactions (e.g., fragmentation) .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize zwitterionic intermediates in stepwise pathways, while nonpolar solvents favor concerted mechanisms .

Methodological and Data Analysis Questions

Q. What experimental approaches are recommended for analyzing stereochemical outcomes in cyclobutanone ring-opening reactions?

- Chiral HPLC : Resolve enantiomers of products (e.g., lactams) using cellulose-based columns.

- X-ray Crystallography : Confirm absolute configurations of crystalline intermediates.

- Dynamic NMR : Monitor ring-opening kinetics at varying temperatures to assess steric hindrance from the piperidinylmethyl group .

Q. How should researchers address discrepancies in reported reaction yields for Cyclobutanone derivative synthesis, particularly in dehalogenation steps?

Yield inconsistencies often arise from competing fragmentation or epimerization. Mitigation strategies include:

- Low-Temperature Dehalogenation : Use NaBH or Zn/AcOH at 0°C to minimize side reactions.

- In Situ Quenching : Trap reactive intermediates (e.g., enolates) with trimethylsilyl chloride to prevent decomposition .

- Flow Chemistry : Enhance reproducibility by controlling residence times and mixing efficiency .

Data Contradiction Analysis

Q. Why do computational models sometimes conflict with experimental observations in Cyclobutanone photochemistry studies?

Discrepancies arise from oversimplified assumptions in simulations (e.g., neglecting solvent effects or triplet-state contributions). To reconcile results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.